

Comparative Antioxidant Activity of Taraxacum Root and Leaf Extracts: A Comprehensive Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of **Taraxacum** officinale (dandelion) root and leaf extracts, supported by experimental data from multiple studies. The information presented is intended to assist researchers in evaluating the potential of these extracts for further investigation and development.

Quantitative Data Summary

The antioxidant capacity of **Taraxacum** root and leaf extracts has been evaluated using various standard assays. The following tables summarize the quantitative findings from several key studies, highlighting the differences in total phenolic content (TPC), total flavonoid content (TFC), and antioxidant activity as measured by DPPH, FRAP, and ABTS assays.

Table 1: Total Phenolic and Flavonoid Content of **Taraxacum** Root and Leaf Extracts



| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
|------------|-----------------------|--------------------------------------------|-----------------------------------------------|-----------|
| Leaf | 70% Ethanol- Water | 4.35 ± 0.15 | 23.17 ± 0.14 | [1] |
| Root | 70% Ethanol- Water | 1.14 ± 0.01 | 3.00 ± 0.05 | [1] |
| Leaf | Ethanol | 28.32 | - | [2] |
| Root | Ethanol | 3.22 | - | [2] |
| Leaf | Methanol | 35.03 | 17.13 (mg RE/g DW) | [3] |
| Root | Methanol | 10.88 | - | [3] |
| Leaf | 50% Ethanol | 33.90 ± 0.57 | - | [4][5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Table 2: Comparative Antioxidant Activity of **Taraxacum** Root and Leaf Extracts (DPPH, FRAP, and ABTS Assays)



| Plant Part | Extraction Solvent | DPPH Radical Scavenging Activity (EC50 in mg/mL) | FRAP (µmol TE/g DW) | ABTS Radical Scavenging Activity (TEAC/mg extract) | Reference |
|------------|------------------------|--------------------------------------------------|-----------------------------------|----------------------------------------------------|-----------|
| Leaf | 70% Ethanol- Water | 0.37 | 156 ± 5.28 (AAE/mg extract) | 407.5 ± 0.14 | [1] |
| Root | 70% Ethanol- Water | 1.34 | 40 ± 0.31 (AAE/mg extract) | 171.5 ± 1.01 | [1] |
| Leaf | Ethanol | 0.0019 | 302.3 ± 26.3 | - | [2] |
| Root | Ethanol | 0.0126 | 124.5 ± 14.8 | - | [2] |
| Leaf | 40% Ethanol (dried) | - | High reduction capacity | - | [6] |
| Root | 96% Ethanol (dried) | - | 0.79 ± 0.02 (mg trolox/g) | - | [6] |

EC50: Half-maximal effective concentration; FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TE: Trolox Equivalents; TEAC: Trolox Equivalent Antioxidant Capacity; AAE: Ascorbic Acid Equivalents; DW: Dry Weight.

Key Observations:

Across multiple studies, **Taraxacum** leaf extracts consistently demonstrate higher antioxidant activity compared to root extracts.[1][2][3] This is strongly correlated with the significantly higher concentrations of total phenolic and flavonoid compounds found in the leaves.[1][2][3] The choice of extraction solvent and the state of the plant material (fresh or dried) can influence the measured antioxidant capacity.[6]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in this guide.

Determination of Total Phenolic Content (TPC)

The TPC is commonly determined using the Folin-Ciocalteu method.

- Preparation of Reagents:
 - Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
 - Sodium carbonate solution (7.5% w/v).
 - Gallic acid standard solutions (in a range of concentrations, e.g., 0-500 μg/mL).

Procedure:

- An aliquot of the plant extract (or standard solution) is mixed with the diluted Folin-Ciocalteu reagent.
- After a short incubation period (e.g., 5 minutes), the sodium carbonate solution is added to the mixture.
- The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 60-90 minutes).
- The absorbance of the resulting blue color is measured spectrophotometrically at a specific wavelength (e.g., 760-765 nm) against a blank.

Quantification:

- A standard curve is generated by plotting the absorbance of the gallic acid standards versus their concentrations.
- The TPC of the extracts is determined from the standard curve and expressed as milligrams of gallic acid equivalents per gram of dry weight of the plant material (mg GAE/g DW).[5][7]

Determination of Total Flavonoid Content (TFC)



The TFC is often measured using the aluminum chloride colorimetric method.

- Preparation of Reagents:
 - Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).
 - Sodium acetate or potassium acetate solution.
 - Quercetin or Rutin standard solutions (in a range of concentrations).
- Procedure:
 - An aliquot of the plant extract (or standard solution) is mixed with distilled water and sodium nitrite solution.
 - After 5 minutes, AlCl₃ solution is added.
 - After another 6 minutes, sodium hydroxide or sodium acetate solution is added to the mixture.
 - The absorbance of the resulting colored solution is measured immediately or after a short incubation period at a specific wavelength (e.g., 415 or 510 nm) against a blank.
- Quantification:
 - A standard curve is prepared using quercetin or rutin as the standard.
 - The TFC of the extracts is calculated from the standard curve and expressed as milligrams
 of quercetin equivalents (or rutin equivalents) per gram of dry weight (mg QE/g DW or mg
 RE/g DW).[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Preparation of Reagents:



- DPPH solution in methanol (e.g., 0.1 mM).
- Ascorbic acid or Trolox standard solutions.

Procedure:

- Different concentrations of the plant extracts are added to the DPPH solution.
- The reaction mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[8]

Calculation:

- The percentage of radical scavenging activity is calculated using the formula: % Inhibition
 = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance of the
 DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
- The EC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined graphically. A lower EC50 value indicates higher antioxidant activity.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

- Preparation of Reagents:
 - FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine)
 solution in HCl, and ferric chloride (FeCl₃) solution.[8]
 - Ferrous sulfate (FeSO₄) or Trolox standard solutions.
- Procedure:

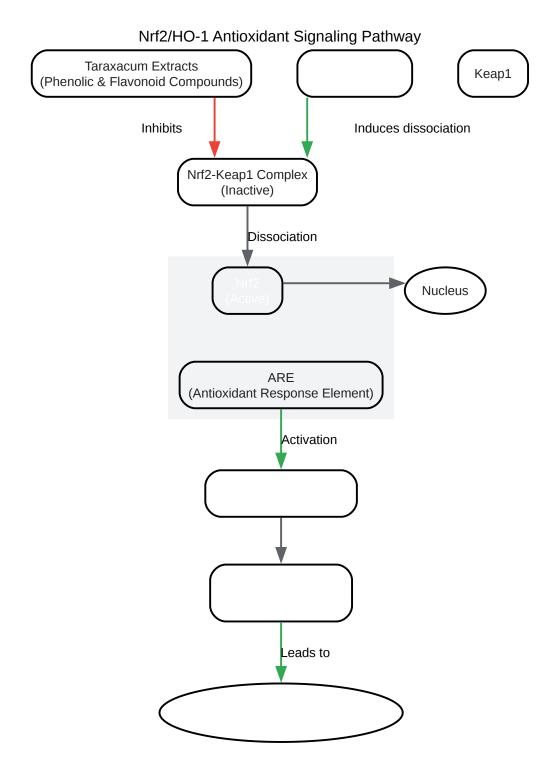


- The FRAP reagent is freshly prepared and warmed to 37°C.
- An aliquot of the plant extract (or standard solution) is added to the FRAP reagent.
- The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a specified incubation time (e.g., 4-30 minutes).[2]
- · Quantification:
 - A standard curve is constructed using the absorbance of the FeSO₄ or Trolox standards.
 - The FRAP value of the extracts is determined from the standard curve and expressed as micromoles of ferrous iron equivalents or Trolox equivalents per gram of dry weight (μmol Fe²⁺/g DW or μmol TE/g DW).[2]

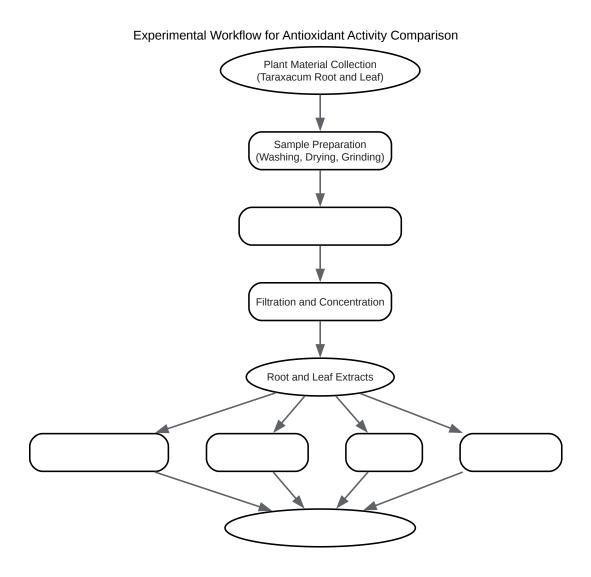
Signaling Pathway and Experimental Workflow

The antioxidant effects of **Taraxacum** extracts are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the key pathways identified is the Nrf2/HO-1 pathway.









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